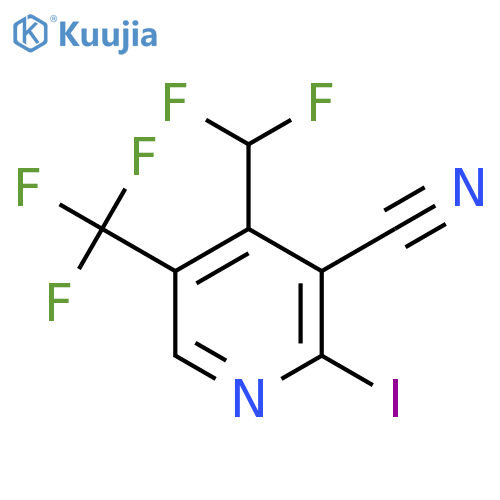Cas no 1806858-32-1 (3-Cyano-4-(difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine)

1806858-32-1 structure
商品名:3-Cyano-4-(difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine
CAS番号:1806858-32-1
MF:C8H2F5IN2
メガワット:348.011371135712
CID:4876390
3-Cyano-4-(difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-4-(difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H2F5IN2/c9-6(10)5-3(1-15)7(14)16-2-4(5)8(11,12)13/h2,6H
- InChIKey: HEDGSQOIVDNATL-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C#N)C(C(F)F)=C(C=N1)C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 297
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 36.7
3-Cyano-4-(difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029041941-1g |
3-Cyano-4-(difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine |
1806858-32-1 | 97% | 1g |
$2,950.20 | 2022-03-31 | |
| Alichem | A029041941-250mg |
3-Cyano-4-(difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine |
1806858-32-1 | 97% | 250mg |
$998.40 | 2022-03-31 | |
| Alichem | A029041941-500mg |
3-Cyano-4-(difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine |
1806858-32-1 | 97% | 500mg |
$1,662.60 | 2022-03-31 |
3-Cyano-4-(difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine 関連文献
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
1806858-32-1 (3-Cyano-4-(difluoromethyl)-2-iodo-5-(trifluoromethyl)pyridine) 関連製品
- 857369-11-0(2-Oxoethanethioamide)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
